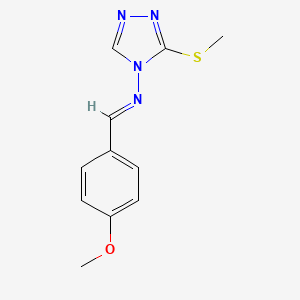![molecular formula C17H25N3O4 B5541621 6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)
6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyridazinone derivatives, which have been extensively studied for their diverse biological activities and chemical properties. Pyridazinones are known for their structural uniqueness and versatility in chemical synthesis, serving as key intermediates for developing pharmacologically active molecules.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step chemical processes, including acylation, cyclization, and functional group transformations. For instance, Howson et al. (1988) described the synthesis of a related pyridazinone derivative through a series of steps, starting from basic building blocks to achieve the final molecule with specific stereochemical configurations (Howson et al., 1988).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
One significant application of compounds structurally related to 6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone is in the development of potent antibacterial drugs. A study by Odagiri et al. (2013) focused on designing and synthesizing novel compounds with potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. These findings suggest the potential of similar compounds in treating respiratory tract infections (Odagiri et al., 2013).
Cardiovascular Applications
The research by Howson et al. (1988) highlights the synthesis of stereoisomers of a compound related to 6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone, exhibiting vasodilation and beta-adrenergic antagonist activity. This suggests potential applications in cardiovascular therapy (Howson et al., 1988).
Synthesis of Fused Heterocycles
El-Nabi (2002) demonstrated the use of similar compounds in the synthesis of aziridine and hydroxylamine, leading to the formation of dihydropyrrolones and oximes. This research indicates the utility of such compounds in creating fused heterocycles, which are valuable in medicinal chemistry (El-Nabi, 2002).
Antinociceptive Activity
Dogruer et al. (2000) synthesized derivatives of pyridazinone, structurally related to the compound , and investigated their antinociceptive activity. Their findings suggest the potential use of these derivatives in pain management (Dogruer et al., 2000).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
Gurry et al. (2015) explored the synthesis of spirocyclic oxetanes, including azaspiro derivatives. Their work contributes to the understanding of synthetic methods for creating spirocyclic structures, potentially useful in drug design and development (Gurry et al., 2015).
Selective Antagonist Research
Goetz et al. (1995) studied a compound closely related to the one , demonstrating its selectivity as an antagonist for certain adrenoceptors. This research is relevant to understanding receptor selectivity in drug development (Goetz et al., 1995).
Antimicrobial Agent Synthesis
Hossan et al. (2012) synthesized a series of compounds using citrazinic acid, demonstrating their efficacy as antimicrobial agents. This indicates the potential for developing new antimicrobial drugs using structurally similar compounds (Hossan et al., 2012).
Eigenschaften
IUPAC Name |
3-[3-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]-3-oxopropyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-16(24-2)11-13(21)17(16)7-9-20(10-8-17)15(23)6-4-12-3-5-14(22)19-18-12/h3,5,13,21H,4,6-11H2,1-2H3,(H,19,22)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUWBWQGIWBMA-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)
